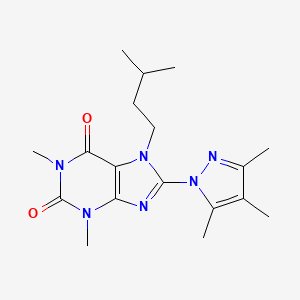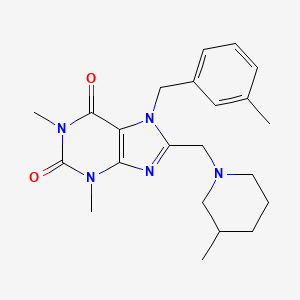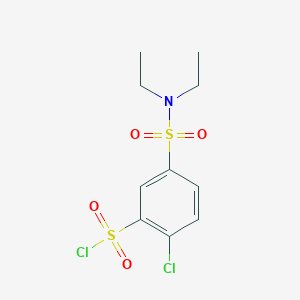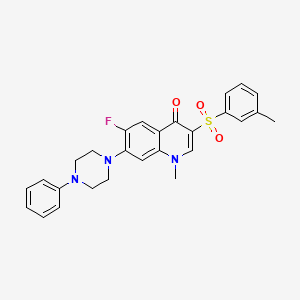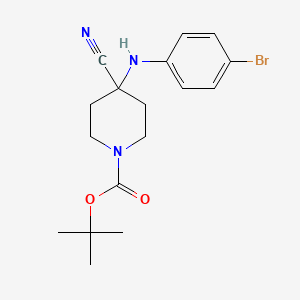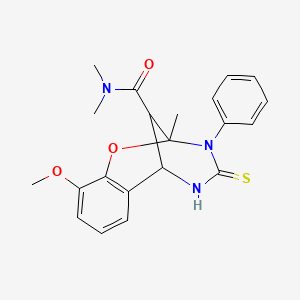![molecular formula C27H28N6O3S B2725906 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1223798-75-1](/img/no-structure.png)
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C27H28N6O3S and its molecular weight is 516.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, have been synthesized and evaluated for their biological activities. These compounds have shown significant potential as phosphodiesterase inhibitors, with implications for treating various diseases due to their high isoenzyme selectivity and ability to inhibit TNFalpha release, suggesting anti-inflammatory properties (Raboisson et al., 2003).
Antimicrobial Applications
Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been synthesized and characterized for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the triazole moiety has resulted in potent inhibitory activity, comparable to standard drugs like streptomycin. This highlights the potential for developing new antimicrobial agents based on heterocyclic scaffolds (C. S. Reddy et al., 2013).
Insecticidal Properties
The synthesis of heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research underscores the utility of such compounds in developing novel insecticides, highlighting the versatility of heterocyclic compounds in various applications (A. Fadda et al., 2017).
Antimicrobial and Antifungal Activity
Pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and tested for their antimicrobial activity. These compounds offer promising avenues for the development of new antimicrobial and antifungal therapies (Nada M. Abunada et al., 2008).
Antioxidant and α-Glucosidase Inhibitory Activities
Schiff bases containing 1,2,4-triazole and pyrazole rings have been evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds have demonstrated significant inhibitory potentials and potent antioxidant activity, underscoring the potential for therapeutic applications in managing oxidative stress and diabetes (R. Pillai et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(4-methoxybenzyl)acetamide, which is synthesized from 4-methoxybenzylamine and acetic anhydride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "4-methoxybenzylamine", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a reducing agent such as iron powder and a solvent such as ethanol to form the corresponding nitro compound. The nitro compound is then reduced using a reducing agent such as tin(II) chloride to form the corresponding amine. The amine is then reacted with carbon disulfide and a base such as potassium hydroxide to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(4-methoxybenzyl)acetamide: 4-methoxybenzylamine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding amide.", "Coupling of intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(4-methoxybenzyl)acetamide intermediates are coupled using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide." ] } | |
CAS-Nummer |
1223798-75-1 |
Molekularformel |
C27H28N6O3S |
Molekulargewicht |
516.62 |
IUPAC-Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H28N6O3S/c1-3-4-15-36-22-11-7-20(8-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)37-18-25(34)28-17-19-5-9-21(35-2)10-6-19/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,28,34) |
InChI-Schlüssel |
URQWZZOAQXXDNW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=C(C=C5)OC)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2725824.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B2725825.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2725827.png)
![N-[(4-Bromo-2-thiazolyl)methyl]formamide](/img/structure/B2725829.png)
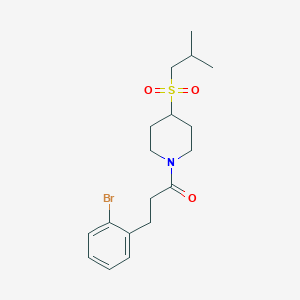
![6-(4-Ethoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2725833.png)
![N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2725836.png)
